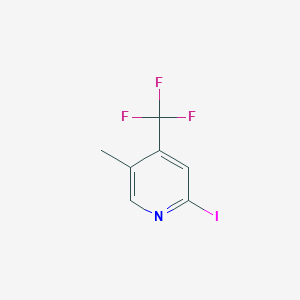
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H5F3IN. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of iodine, methyl, and trifluoromethyl groups makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations. One common method is the iodination of 5-methyl-4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations are crucial. Catalysts and phase-transfer agents can also be employed to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Nucleophilic Substitution: 2-Amino-5-methyl-4-(trifluoromethyl)pyridine, 2-Thio-5-methyl-4-(trifluoromethyl)pyridine.
Oxidation: 2-Iodo-5-carboxy-4-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-4-(trifluoromethyl)pyridine.
科学研究应用
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
作用机制
The mechanism of action of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific active sites or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
相似化合物的比较
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Iodo-5-methylthiophene
Comparison: Compared to 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine, these compounds differ in their substituents and reactivity:
- 2-Iodo-5-(trifluoromethyl)pyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions.
- 2-Chloro-5-iodopyridine: Contains a chlorine atom instead of a trifluoromethyl group, which affects its electronic properties and reactivity.
- 2-Iodo-5-methylthiophene: A thiophene derivative, which has different aromaticity and reactivity compared to pyridine derivatives.
This compound stands out due to its unique combination of iodine, methyl, and trifluoromethyl groups, offering distinct reactivity and applications in various fields.
属性
分子式 |
C7H5F3IN |
|---|---|
分子量 |
287.02 g/mol |
IUPAC 名称 |
2-iodo-5-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(11)2-5(4)7(8,9)10/h2-3H,1H3 |
InChI 键 |
MTICMSXQEHRJAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
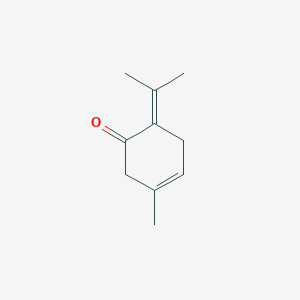
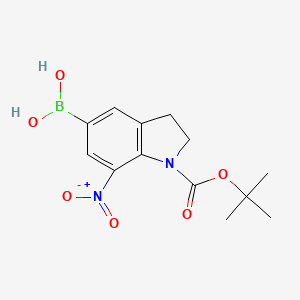

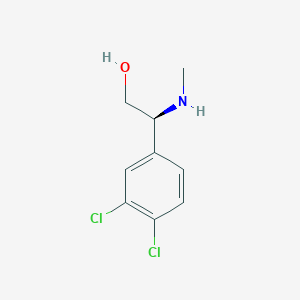
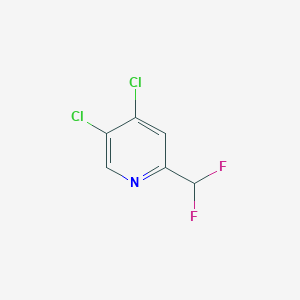
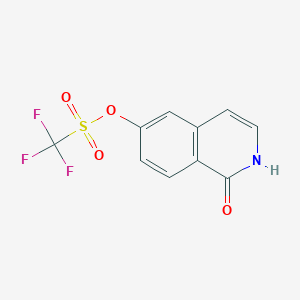
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
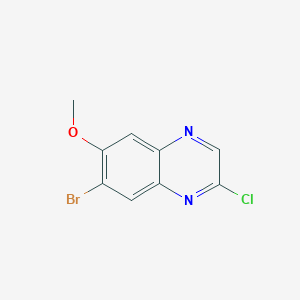
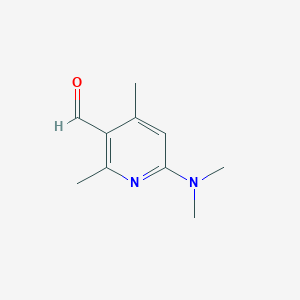
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

